6-(aminomethyl)-6H-1,2,4-triazin-5-one
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Overview
Description
6-(aminomethyl)-6H-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring with an aminomethyl group attached to the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-6H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with formic acid, followed by cyclization to form the triazine ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-6H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(aminomethyl)-6H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-6H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can affect various biochemical pathways and result in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(aminomethyl)-6H-1,2,4-triazin-3-one
- 6-(aminomethyl)-6H-1,2,4-triazin-4-one
- 6-(aminomethyl)-6H-1,2,4-triazin-2-one
Uniqueness
6-(aminomethyl)-6H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
6-(aminomethyl)-6H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2-3H,1,5H2 |
InChI Key |
QCTDJXLUEBPMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(N=N1)CN |
Origin of Product |
United States |
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